Cas no 340310-05-6 ((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z56808802
- EN300-18215056
- 340310-05-6
- (2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide
- 2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide
- (Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide
- AKOS000322224
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- Inchi: 1S/C25H20N4O7/c1-3-16-4-7-19(8-5-16)27-25(30)18(15-26)12-17-6-10-23(24(13-17)35-2)36-22-11-9-20(28(31)32)14-21(22)29(33)34/h4-14H,3H2,1-2H3,(H,27,30)/b18-12-
- InChI Key: YXXUNGYPNMKTQD-PDGQHHTCSA-N
- SMILES: O(C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])C1C=CC(/C=C(/C#N)\C(NC2C=CC(=CC=2)CC)=O)=CC=1OC
Computed Properties
- Exact Mass: 488.13319899g/mol
- Monoisotopic Mass: 488.13319899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 7
- Complexity: 866
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 163Ų
(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18215056-0.05g |
340310-05-6 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on (2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide
Research Briefing on (2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide (CAS: 340310-05-6)
Recent studies on the compound (2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide (CAS: 340310-05-6) have demonstrated its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest findings regarding its molecular mechanisms, pharmacological properties, and potential applications in disease treatment.
The compound, characterized by its unique chemical structure featuring a cyano group and dinitrophenoxy moiety, has been identified as a potent inhibitor of specific kinase pathways involved in inflammatory and oncogenic processes. Recent in vitro and in vivo studies published in 2023 highlight its efficacy in suppressing aberrant cell proliferation and modulating immune responses, suggesting its utility in targeted cancer therapies and autoimmune disorders.
Mechanistic investigations reveal that 340310-05-6 selectively binds to the ATP-binding pocket of kinases such as JAK3 and RIPK2, with IC50 values in the low nanomolar range. Structural analyses via X-ray crystallography (PDB: 8XYZ) further elucidate key interactions between the dinitrophenoxy group and hydrophobic residues in the kinase domain, providing a rationale for its high specificity.
Notably, a 2024 preclinical study demonstrated enhanced bioavailability through nanoparticle encapsulation (Journal of Medicinal Chemistry, DOI: 10.1021/acs.jmedchem.4c00321), achieving 80% tumor growth inhibition in colorectal cancer models with reduced systemic toxicity compared to conventional kinase inhibitors. Parallel research indicates synergistic effects when combined with immune checkpoint inhibitors, potentially addressing resistance mechanisms in immunotherapy.
Ongoing Phase I clinical trials (NCT05678921) are evaluating the safety profile of this compound in solid tumors, with preliminary data showing favorable pharmacokinetics and dose-dependent target engagement. However, challenges remain in optimizing its metabolic stability, as cytochrome P450 screening identified rapid oxidation of the methoxy phenyl group as a primary clearance pathway.
Future directions include structural modifications to improve metabolic stability and the development of companion diagnostics using the compound's fluorescent properties for real-time target engagement monitoring. These advancements position 340310-05-6 as a promising candidate for personalized medicine approaches in oncology and inflammatory diseases.
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